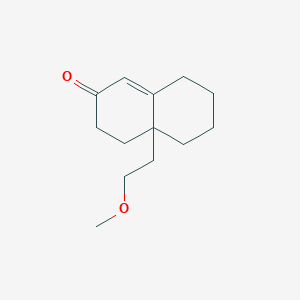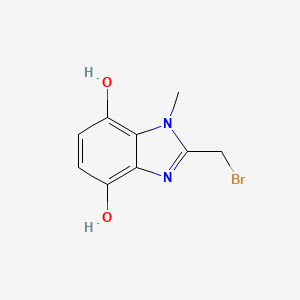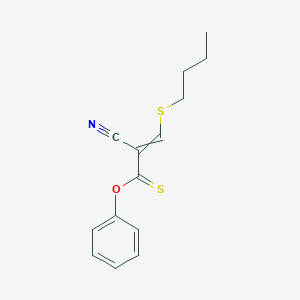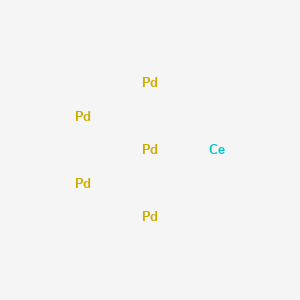
Cerium--palladium (1/5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cerium–palladium (1/5) can be synthesized through various methods. One common approach involves the thermal decomposition of cerium(III) complexes, such as cerium(III) nitrate or cerium(III) chloride, to form cerium oxide (CeO2). Palladium(II) nitrate is then introduced to the preformed cerium oxide using wetness impregnation, often assisted by microwave irradiation to ensure uniform dispersion of the palladium. The final product is obtained by calcination under a reduced atmosphere of 10% hydrogen in helium at 700°C for 2 hours .
Industrial Production Methods: Industrial production of cerium–palladium (1/5) typically involves similar methods but on a larger scale. The use of metal complex decomposition and microwave-assisted wetness impregnation ensures high yield and uniformity of the product. The process is optimized to achieve the desired properties, such as high surface area and active palladium species content .
Analyse Des Réactions Chimiques
Types of Reactions: Cerium–palladium (1/5) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, cerium in the compound can exist in multiple oxidation states, primarily Ce(III) and Ce(IV), which allows it to participate in redox reactions .
Common Reagents and Conditions: Common reagents used in reactions involving cerium–palladium (1/5) include strong oxidizing agents like peroxodisulfate or bismuthate for oxidation reactions. Reduction reactions often involve hydrogen gas or other reducing agents. The reaction conditions vary depending on the desired outcome but typically involve elevated temperatures and controlled atmospheres .
Major Products Formed: The major products formed from reactions involving cerium–palladium (1/5) depend on the specific reaction. For example, oxidation reactions may produce cerium(IV) oxide and palladium(II) oxide, while reduction reactions may yield metallic palladium and cerium(III) hydroxide .
Applications De Recherche Scientifique
Cerium–palladium (1/5) has numerous scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including methane steam reforming and methanol oxidation . In biology and medicine, cerium–palladium (1/5) nanoparticles are explored for their potential antioxidant and catalytic properties, which can be beneficial in biomedical applications . In industry, the compound is used in automotive catalysts to control exhaust emissions and improve fuel efficiency .
Mécanisme D'action
The mechanism by which cerium–palladium (1/5) exerts its effects involves the interaction of cerium and palladium atoms at the molecular level. Cerium’s ability to switch between Ce(III) and Ce(IV) oxidation states facilitates redox reactions, while palladium acts as a catalyst, enhancing reaction rates and selectivity. The combination of these elements creates a synergistic effect, improving the overall efficiency of the compound in various applications .
Comparaison Avec Des Composés Similaires
- Cerium oxide (CeO2)
- Palladium oxide (PdO)
- Cerium-doped palladium (Ce-Pd)
Uniqueness: Cerium–palladium (1/5) is unique due to its specific ratio of cerium to palladium, which provides distinct catalytic properties not found in other similar compounds. The presence of cerium enhances the stability and activity of palladium, making it more effective in catalytic applications compared to pure palladium or cerium-doped palladium .
Conclusion
Cerium–palladium (1/5) is a compound with significant potential in various scientific and industrial applications. Its unique properties, preparation methods, and mechanisms of action make it a valuable material for research and development in fields such as catalysis, medicine, and environmental science.
Propriétés
Numéro CAS |
90314-60-6 |
|---|---|
Formule moléculaire |
CePd5 |
Poids moléculaire |
672.2 g/mol |
Nom IUPAC |
cerium;palladium |
InChI |
InChI=1S/Ce.5Pd |
Clé InChI |
VVTPVLSTJGNNDW-UHFFFAOYSA-N |
SMILES canonique |
[Pd].[Pd].[Pd].[Pd].[Pd].[Ce] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









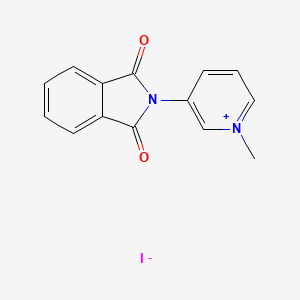
![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)
